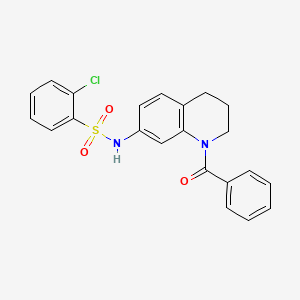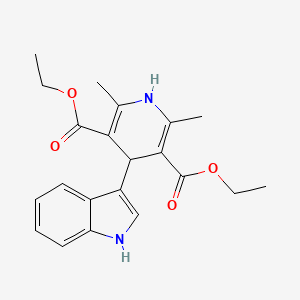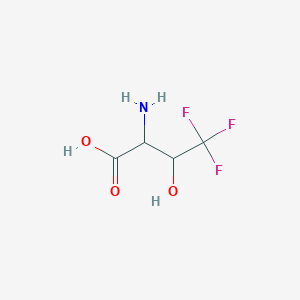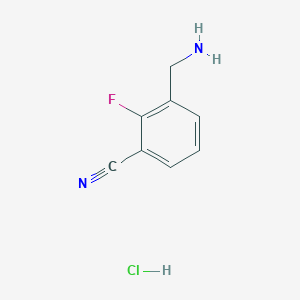
N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H21FN4O3S and its molecular weight is 476.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
COX-2 Inhibition for Anti-inflammatory Applications
A study by Hashimoto et al. (2002) explored the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. This research is part of efforts to enhance selectivity and potency for COX-2 inhibition, potentially offering insights into the development of anti-inflammatory drugs with reduced side effects. The introduction of a fluorine atom was noted to increase COX-1/COX-2 selectivity, indicating the importance of specific structural modifications for therapeutic efficacy (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy applications. The study highlighted the compounds' high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
A study by Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on various cancer cell lines. The findings suggested high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This research points to the potential use of structurally related compounds in developing new anticancer agents (Tsai et al., 2016).
Crystallographic Characterization
Stenfors and Ngassa (2020) conducted a study on the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. This research emphasizes the importance of understanding the crystal structure for designing molecules with desired physical and chemical properties, which is crucial for drug development and material science applications (Stenfors & Ngassa, 2020).
Antibacterial and Antifungal Activities
Abbasi et al. (2017) synthesized new sulfonamides bearing 1,4-benzodioxin rings and evaluated them for antibacterial and lipoxygenase inhibition activities. The study found some compounds exhibited good inhibitory activity, indicating the potential for developing therapeutic agents for bacterial infections and inflammatory conditions (Abbasi et al., 2017).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s suggested that similar compounds could be possible activators of insect ryr . This implies that the compound might interact with its targets, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
Similar compounds have shown moderate to high activities against certain insects , suggesting that this compound might have similar effects.
特性
IUPAC Name |
N-benzyl-4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c1-30(17-19-5-3-2-4-6-19)34(31,32)22-13-9-20(10-14-22)24-29-23(15-27)25(33-24)28-16-18-7-11-21(26)12-8-18/h2-14,28H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVOKFXBOYLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)




![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)


![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2815727.png)

